molecular formula C13H14ClN3O B1425601 4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 1182447-14-8

4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B1425601
CAS RN: 1182447-14-8
M. Wt: 263.72 g/mol
InChI Key: ZTUOEBCSFVHMCP-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline (4-Chloro-2-CPA) is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the oxadiazole family, which is a heterocyclic aromatic compound characterized by a five-membered ring containing two nitrogen atoms and three oxygen atoms. 4-Chloro-2-CPA has been used as a building block for the synthesis of a variety of compounds, including drugs and pharmaceuticals. It has also been used as a starting material for the production of dyes and pigments, as well as for the synthesis of organic materials for use in electronics. In addition, 4-Chloro-2-CPA has been used for the synthesis of a variety of other compounds, including catalysts, inhibitors, and ligands.

Scientific Research Applications

Antitumor Activity

  • Synthesis and Antitumor Potential : Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including similar compounds to 4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline, have been synthesized and assessed for antitumor activity. One such compound exhibited significant potency with a mean IC50 value of 5.66 µM in a panel of 12 cell lines (Maftei et al., 2016).

Synthesis and Structural Features

  • Efficient Synthesis Methods : An efficient method for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines, which are structurally related to the compound , has been developed. This method allows for obtaining structurally diverse substituted anilines with the 1,2,4-oxadiazole motif in good yields (Tarasenko et al., 2021).

Biological Evaluation

  • Biological Activity Screening : A series of N-substituted aniline derivatives with the 1,3,4-oxadiazol moiety were synthesized and screened for antidiabetic, anti-inflammatory, and anticancer activities. These studies are crucial for understanding the potential therapeutic applications of such compounds (Kavitha et al., 2016).

Chemical Properties and Applications

  • Chemical Synthesis and Characterization : Research into the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs, including studies on compounds similar to this compound, has been conducted. These studies provide insights into the chemical properties and potential applications of these compounds (Maftei et al., 2013).

properties

IUPAC Name

4-chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-9-5-6-11(15)10(7-9)13-16-12(17-18-13)8-3-1-2-4-8/h5-8H,1-4,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUOEBCSFVHMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC(=N2)C3=C(C=CC(=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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